

In Vitro Effects of Vosilasarm on AR-Positive Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosilasarm (also known as RAD140 and EP0062) is a non-steroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor-positive (AR+), estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] As a SARM, Vosilasarm exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR).[2][3] In preclinical studies, it has demonstrated potent agonistic effects in breast cancer cell lines, leading to the inhibition of cell proliferation.[2] This technical guide provides an in-depth overview of the in vitro effects of Vosilasarm on AR-positive cell lines, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action

Vosilasarm is a high-affinity ligand for the androgen receptor, with a binding affinity (Ki) of 7 nM.[4] Its mechanism of action in AR+/ER+ breast cancer cells involves the activation of AR, which in turn leads to the suppression of estrogen receptor (ER) signaling. This dual action contributes to its anti-proliferative effects.[5] Upon binding to the AR, **Vosilasarm** induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the **Vosilasarm**-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[6]



Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of **Vosilasarm** on AR-positive cell lines.

Table 1: Binding Affinity and Potency of Vosilasarm

Parameter	Value	Cell Line/System	Notes
Binding Affinity (Ki)	7 nM	Not specified	High affinity for the androgen receptor.
EC50 (AR Activation)	Potent	ZR-75-1	Vosilasarm demonstrates potent agonist activity on the androgen receptor in breast cancer cells. Specific EC50 value not available in the reviewed literature.

Table 2: Effects of Vosilasarm on Gene Expression in AR+/ER+ Breast Cancer Cells



Gene	Effect of Vosilasarm Treatment	Pathway	Cell Line
KLK2	Upregulation	AR Target Gene	ZR-75-1
FKBP5	Upregulation	AR Target Gene	ZR-75-1
ZBTB16	Upregulation	AR Target Gene	ZR-75-1
PGR (Progesterone Receptor)	Downregulation	ER Target Gene	ZR-75-1
TFF1 (pS2)	Downregulation	ER Target Gene	ZR-75-1
GREB1	Downregulation	ER Target Gene	ZR-75-1
ESR1 (Estrogen Receptor α)	Downregulation	ER Signaling	ZR-75-1

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard molecular and cellular biology techniques and have been adapted based on the descriptions available in the referenced studies.

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of **Vosilasarm** on the proliferation of AR-positive breast cancer cell lines such as ZR-75-1 and T47D.

· Cell Seeding:

- Culture ZR-75-1 or T47D cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.



· Compound Treatment:

- Prepare a serial dilution of Vosilasarm in culture medium. A typical concentration range would be from 0.1 nM to 10 μM.
- Remove the overnight culture medium from the wells and replace it with medium containing the different concentrations of **Vosilasarm**. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 72 hours.
- Viability Assessment:
 - Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™.[7]
 - Follow the manufacturer's instructions to measure cell viability, which is typically determined by luminescence or fluorescence intensity.
 - Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of Vosilasarm.

AR Reporter Assay

This assay measures the ability of **Vosilasarm** to activate the androgen receptor and drive the expression of a reporter gene.

- Cell Transfection:
 - Seed ZR-75-1 cells in 24-well plates.
 - Co-transfect the cells with a plasmid containing an androgen response element (ARE) driving a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.[8] Use a suitable transfection reagent like Lipofectamine.[9]
- Compound Treatment:



- 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of **Vosilasarm** or a control compound (e.g., DHT).
- Incubate the cells for another 24 hours.
- Luciferase Assay:
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a dualluciferase reporter assay system.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
 - Plot the fold induction of luciferase activity against the log concentration of Vosilasarm to determine the EC50 value.

Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the changes in mRNA levels of AR and ER target genes following **Vosilasarm** treatment.

- RNA Extraction and cDNA Synthesis:
 - Treat ZR-75-1 cells with Vosilasarm (e.g., 100 nM) or vehicle for 24 hours.
 - Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR Reaction:
 - Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers (for genes such as KLK2, FKBP5, ZBTB16, PGR, TFF1, GREB1, and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green or TaqMan master mix.
 - Perform the qPCR reaction in a real-time PCR cycler.



Data Analysis:

- \circ Calculate the relative gene expression using the $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the housekeeping gene.
- Compare the gene expression levels in Vosilasarm-treated cells to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the protein levels of AR, ER, and their downstream targets.

- Protein Extraction:
 - Treat ZR-75-1 cells with Vosilasarm (e.g., 100 nM) or vehicle for 48-72 hours.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, ERα, PR) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

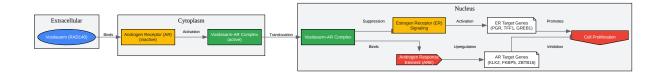


Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
- Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

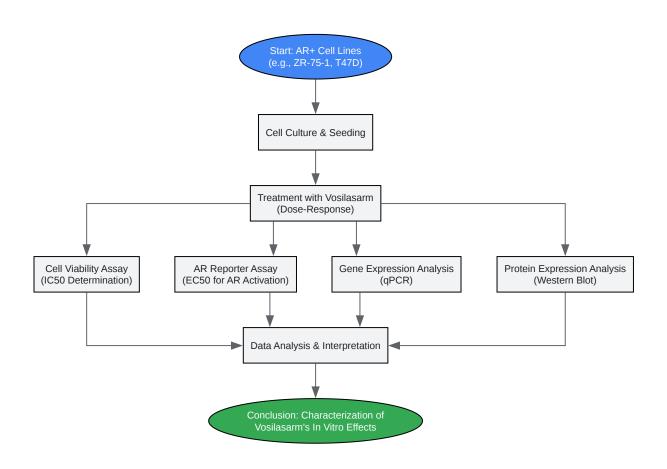
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by **Vosilasarm** and a typical experimental workflow for its in vitro characterization.



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Caption: Vosilasarm's mechanism of action in AR+/ER+ breast cancer cells.





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- To cite this document: BenchChem. [In Vitro Effects of Vosilasarm on AR-Positive Cell Lines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611295#in-vitro-effects-of-vosilasarm-on-ar-positive-cell-lines]

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